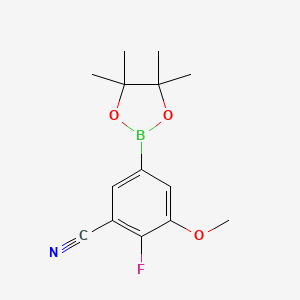
2-氟-3-甲氧基-5-(4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷-2-基)苯腈
描述
2-Fluoro-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a useful research compound. Its molecular formula is C14H17BFNO3 and its molecular weight is 277.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Fluoro-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
有机合成
该化合物是有机合成中的重要中间体 . 它常用于二醇保护、氨基酸不对称合成、狄尔斯-阿尔德反应和铃木偶联反应 .
药物研究
像这样的硼酸化合物常被用作酶抑制剂或特异性配体药物 . 它们不仅可用于治疗肿瘤和微生物感染,还可用于抗癌药物的设计 .
癌症治疗
在抗癌药物的研究中,硼酸化合物产生的酶具有高度的活性氧物种,可导致人结肠癌细胞HCT116凋亡 . 它们还可在诱导氧化应激的过程中导致HeLa细胞凋亡和坏死 .
荧光探针
硼酸化合物还可用作荧光探针,用于识别过氧化氢、糖类、铜和氟离子以及儿茶酚胺物质 .
药物载体
硼酸酯键因其构建条件简单、生物相容性好以及能够响应生物体中pH、葡萄糖和ATP等多种微环境变化的优势,被广泛应用于刺激响应性药物载体的构建 . 基于硼酸酯键的药物载体类型包括药物-聚合物偶联、聚合物胶束、线形-超支化聚合物和介孔二氧化硅 .
新型共聚物的合成
它用于以苯并噻二唑和富电子芳烃单元为基础的合成、光学和电化学性质的新型共聚物 .
硼化和硼氢化
4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷可在钯催化剂存在下用于烷基苯的苄基C-H键硼化,形成频哪醇苄基硼酸酯. 它也可用于过渡金属催化剂存在下的烷基或芳基炔烃和烯烃的硼氢化 .
作用机制
Mode of Action
It’s known that the compound contains a boronic acid ester group, which is often involved in forming reversible covalent bonds with proteins, altering their function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Fluoro-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile . Factors such as temperature, pH, and the presence of other molecules could affect the compound’s stability and its interactions with targets.
生化分析
Biochemical Properties
2-Fluoro-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions . This compound interacts with various enzymes and proteins, including those involved in the catalytic processes of organic synthesis. The nature of these interactions often involves the formation of boronate esters, which are crucial intermediates in many biochemical pathways .
Cellular Effects
The effects of 2-Fluoro-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of certain kinases and transcription factors, leading to changes in gene expression profiles . Additionally, it can affect cellular metabolism by altering the flux of metabolites through various biochemical pathways .
Molecular Mechanism
At the molecular level, 2-Fluoro-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile exerts its effects through several mechanisms. It can bind to specific biomolecules, forming stable complexes that inhibit or activate enzymatic activity . This compound is also known to interact with nucleophilic sites on proteins and enzymes, leading to changes in their conformation and function . These interactions can result in the inhibition of enzyme activity or the activation of signaling pathways that regulate gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Fluoro-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other chemicals . Over time, it may undergo degradation, leading to a decrease in its efficacy and potential long-term effects on cellular function . In vitro and in vivo studies have shown that prolonged exposure to this compound can result in alterations in cellular processes and metabolic pathways .
Dosage Effects in Animal Models
The effects of 2-Fluoro-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile vary with different dosages in animal models. At low doses, it may exhibit beneficial effects on cellular function and metabolism . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where the compound’s impact on cellular function becomes significant only above a certain concentration .
Metabolic Pathways
2-Fluoro-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites . These interactions can affect metabolic flux and the levels of specific metabolites within cells . The compound’s role in these pathways is crucial for understanding its overall impact on cellular function and metabolism .
Transport and Distribution
Within cells and tissues, 2-Fluoro-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is transported and distributed through interactions with transporters and binding proteins . These interactions influence its localization and accumulation in specific cellular compartments . The compound’s distribution within tissues can affect its overall efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 2-Fluoro-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is determined by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within cells, where it can exert its biochemical effects . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications .
属性
IUPAC Name |
2-fluoro-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BFNO3/c1-13(2)14(3,4)20-15(19-13)10-6-9(8-17)12(16)11(7-10)18-5/h6-7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNWWJOWFUFQMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)OC)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



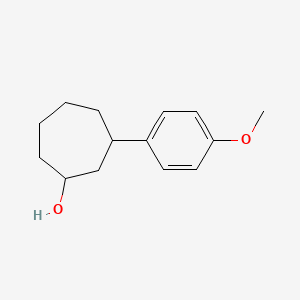
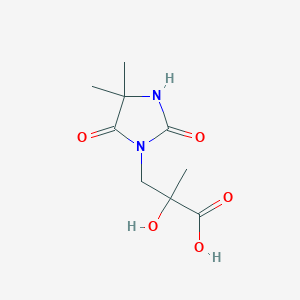
![3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B1454680.png)

![3-(5-Fluoro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B1454683.png)
![(R)-4-((3R,5S,6S,8S,9S,10S,13R,14S,17R)-6-ethyl-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B1454684.png)

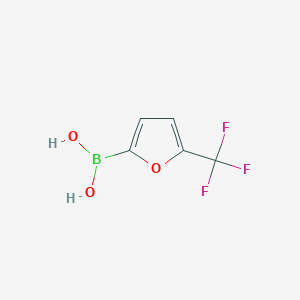

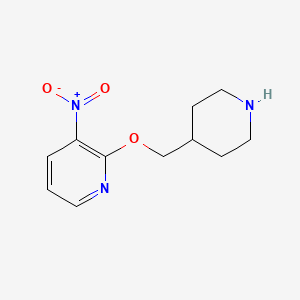
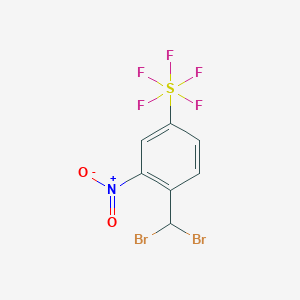
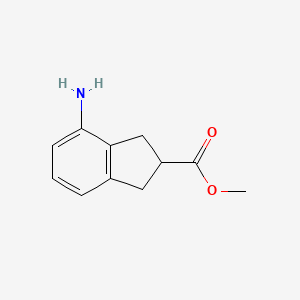
![1-[(2-Thienylamino)carbonyl]piperidine-4-carboxylic acid](/img/structure/B1454696.png)
